molecular formula C11H15NO5 B14701169 2-Propanol, 1-ethoxy-3-(2-nitrophenoxy)- CAS No. 21407-52-3

2-Propanol, 1-ethoxy-3-(2-nitrophenoxy)-

Cat. No.: B14701169
CAS No.: 21407-52-3
M. Wt: 241.24 g/mol
InChI Key: FQOMKJYPMRQLIB-UHFFFAOYSA-N
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Description

2-Propanol, 1-ethoxy-3-(2-nitrophenoxy)- is an organic compound with the molecular formula C11H15NO5. It is a derivative of 2-propanol, where the hydroxyl group is substituted with an ethoxy group and a 2-nitrophenoxy group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-ethoxy-3-(2-nitrophenoxy)- typically involves the reaction of 2-nitrophenol with 1-ethoxy-2-propanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 2-Propanol, 1-ethoxy-3-(2-nitrophenoxy)- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-ethoxy-3-(2-nitrophenoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-Propanol, 1-ethoxy-3-(2-nitrophenoxy)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-ethoxy-3-(2-nitrophenoxy)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethoxy and phenoxy groups contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propanol, 1-ethoxy-3-(4-nitrophenoxy)-
  • 1-Ethoxy-2-propanol
  • 3-Ethoxy-1,2-propanediol

Uniqueness

2-Propanol, 1-ethoxy-3-(2-nitrophenoxy)- is unique due to the specific positioning of the nitro group on the phenoxy ring, which influences its reactivity and potential applications. Compared to its analogs, this compound may exhibit distinct chemical and biological properties.

Properties

CAS No.

21407-52-3

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

1-ethoxy-3-(2-nitrophenoxy)propan-2-ol

InChI

InChI=1S/C11H15NO5/c1-2-16-7-9(13)8-17-11-6-4-3-5-10(11)12(14)15/h3-6,9,13H,2,7-8H2,1H3

InChI Key

FQOMKJYPMRQLIB-UHFFFAOYSA-N

Canonical SMILES

CCOCC(COC1=CC=CC=C1[N+](=O)[O-])O

Origin of Product

United States

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